Cas no 18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid)
4-Methyl-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-1H-indole-2-carboxylic acid
- 4-Methylindole-2-carboxylic acid
- 4-methyl-2-indolecarboxylic acid
- 4-Methyl-indol-2-carbonsaeure
- AKOS JY2083583
- TIMTEC-BB SBB010575
- 1H-Indole-2-carboxylic acid, 4-methyl-
- Indole-2-carboxylic acid, 4-methyl-
- PubChem1706
- BAS 12768064
- QMSCXKCJGFIXDF-UHFFFAOYSA-N
- STK893270
- BBL020581
- SBB010575
- VI30082
- AS02121
- 1H-Indole-2-carboxylicacid, 4
- FT-0637704
- A22132
- SCHEMBL3110629
- 4-Methyl-1H-indole-2-carboxylic acid, AldrichCPR
- 4-Methyl-1H-indole-2-carboxylicacid
- AS-5465
- BB 0248961
- CS-W005497
- Z119989626
- AC-9841
- SY037268
- J-521532
- DTXSID10397998
- NCGC00337417-01
- 6-Amino-2-hydroxymethylhexan-1-ol
- EN300-15103
- MFCD02664476
- AKOS000118397
- AMY14047
- 18474-57-2
- AB01330548-02
- DTXCID40348857
- DB-004734
- AP-283/40634167
-
- MDL: MFCD02664476
- Inchi: 1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChI Key: QMSCXKCJGFIXDF-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C(C)=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 53.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 419.9°C at 760 mmHg
- Flash Point: 207.8±23.2 °C
- PSA: 53.09000
- LogP: 2.17450
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Methyl-1H-indole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
4-Methyl-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047464-250mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 250mg |
£38.00 | 2022-03-01 | |
| Fluorochem | 047464-1g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 1g |
£93.00 | 2022-03-01 | |
| Fluorochem | 047464-5g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 5g |
£296.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033816-500mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 500mg |
1690.0CNY | 2021-07-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033816-1g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 1g |
2600.0CNY | 2021-07-06 | ||
| Apollo Scientific | OR346109-1g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 1g |
£114.00 | 2025-02-20 | |
| Apollo Scientific | OR346109-5g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 95% | 5g |
£517.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-250mg |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 250mg |
¥146.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-5g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 5g |
¥1966.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62200-1g |
4-Methyl-1H-indole-2-carboxylic acid |
18474-57-2 | 1g |
¥436.0 | 2021-09-04 |
4-Methyl-1H-indole-2-carboxylic acid Suppliers
4-Methyl-1H-indole-2-carboxylic acid Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-Methyl-1H-indole-2-carboxylic acid
4-Methyl-1H-indole-2-carboxylic Acid: A Key Compound in Modern Pharmaceutical Research
4-Methyl-1H-indole-2-carboxylic acid, with the CAS number 18474-57-2, represents a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its indole ring system and a carboxylic acid group, has garnered attention for its potential applications in drug discovery and biological activity. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers aiming to develop novel therapeutics.
The 4-Methyl-1H-indole-2-carboxylic acid molecule is structurally composed of an indole ring fused with a benzene ring, with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups contributes to its diverse biological interactions. The indole ring, a common structural motif in many bioactive compounds, is known for its ability to engage with various protein targets, while the carboxylic acid group enhances its solubility and reactivity in physiological environments.
Recent research has focused on the 4-Methyl-1H-indole-2-carboxy... acid as a potential scaffold for the development of anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibition of pro-inflammatory cytokines, suggesting its utility in the treatment of chronic inflammatory diseases. The study also highlighted the importance of the methyl group in modulating the compound's binding affinity to specific receptors.
Another area of interest is the 4-Methyl-1H-indole-2-carboxylic acid’s role in neuropharmacology. Researchers at the University of California, San Francisco, have explored its effects on neurotransmitter systems, particularly in the context of neurodegenerative disorders. Preliminary findings indicate that this compound may influence the activity of serotonin receptors, offering potential therapeutic applications for conditions such as Parkinson’s disease and Alzheimer’s disease.
From a synthetic perspective, the 4-Methyl-1H-indole-2-carboxylic acid can be prepared through various methods, including the Fischer indole synthesis and direct arylation reactions. These synthetic routes are critical for the large-scale production of the compound, which is essential for preclinical and clinical studies. The development of efficient and scalable synthesis methods has been a focus of recent studies, with efforts aimed at reducing costs and improving yield.
Current research also emphasizes the 4-Methyl-1H-indole-2-carboxylic acid’s potential as a lead compound in the design of antitumor agents. A 2022 paper in Cancer Research reported that this compound exhibits selective cytotoxicity against cancer cells, particularly those with mutations in the p53 tumor suppressor gene. The study suggested that the compound’s mechanism of action involves the induction of apoptosis and the inhibition of cell cycle progression, making it a promising candidate for further development.
Additionally, the 4-Methyl-1H-indole-2-carboxylic acid has been investigated for its antimicrobial properties. A 2023 study published in Antimicrobial Agents and Chemotherapy found that derivatives of this compound show activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings underscore the compound’s potential in addressing the growing challenge of antibiotic resistance.
The 4-Methyl-1H-indole-2-carboxylic acid’s pharmacokinetic properties are another area of active research. Studies have shown that the compound exhibits favorable absorption and distribution characteristics, with a relatively long half-life in vivo. This property is crucial for the development of oral formulations, as it ensures sustained therapeutic effects. Researchers are also exploring the compound’s metabolism and excretion pathways to optimize its therapeutic profile.
From a safety standpoint, the 4-Methyl-1H-indole-2-carboxylic acid has been evaluated for its potential toxicological effects. Preliminary studies indicate that the compound is well-tolerated in animal models, with minimal side effects at therapeutic doses. However, further clinical trials are needed to confirm its safety in human patients. These trials will be essential in determining the compound’s suitability for widespread therapeutic use.
Moreover, the 4-Methyl-1H-indole-2-carboxylic acid is being studied for its potential applications in the treatment of metabolic disorders. Research conducted at the University of Tokyo in 2023 explored its effects on glucose metabolism, revealing that the compound may enhance insulin sensitivity in adipose tissue. These findings could have significant implications for the management of type 2 diabetes and related metabolic conditions.
As the field of pharmaceutical chemistry continues to evolve, the 4-Methyl-1H-indole-2-carboxylic acid remains a focal point for researchers. Its diverse biological activities and structural versatility make it a valuable scaffold for the development of new drugs. Ongoing studies are expected to provide further insights into its therapeutic potential, paving the way for innovative treatments in various medical fields.
18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid) Related Products
- 103027-96-9(4-Carboxyindole-2-carboxylicacid)
- 40609-76-5(4-Methylquinoline-2-carboxylic acid)
- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)
- 18474-60-7(7-Methyl-1H-indole-2-carboxylic acid)
- 37033-93-5(5-Ethylindole-2-carboxylic Acid)
- 10241-97-1(5-Methylindole-2-carboxylic acid)
- 103027-97-0(1H-indole-2,6-dicarboxylic acid)
- 117140-77-9(Indole-2,5-dicarboxylic Acid)
- 50536-72-6(3H-Benzoeindole-2-carboxylic Acid)
- 1477-50-5(Indole-2-carboxylic acid)